molecular formula C11H16N2O4 B1526365 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate CAS No. 405103-00-6

1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate

Cat. No.: B1526365
CAS No.: 405103-00-6
M. Wt: 240.26 g/mol
InChI Key: OHJCPQXLPDDCRI-UHFFFAOYSA-N
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Description

1-tert-Butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate is a chemical compound with the molecular formula C11H16N2O4. It belongs to the class of pyrazole derivatives, which are known for their diverse biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate in the presence of tert-butyl acetoacetate. The reaction proceeds under acidic conditions, often using a catalytic amount of hydrochloric acid. The resulting pyrazole ring is then esterified to yield the final product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar reaction conditions but with optimized parameters to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form pyrazole-1-carboxylic acid derivatives.

  • Reduction: Reduction reactions can yield pyrazole-1-ethyl derivatives.

  • Substitution: Substitution reactions can lead to the formation of various alkylated pyrazole derivatives.

Scientific Research Applications

1-tert-Butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate has found applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-tert-butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its biological and pharmaceutical effects. Further research is needed to fully elucidate its mechanism of action and identify its precise molecular targets.

Comparison with Similar Compounds

1-tert-Butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate is structurally similar to other pyrazole derivatives, such as 1-tert-butyl 4-ethyl 5-(trifluoromethyl)-1H-pyrazole-1,4-dicarboxylate and 1-(tert-butyl) 4-ethyl 3-oxo-2,3-dihydro-1H-pyrazole-1,4-dicarboxylate. These compounds share the pyrazole core but differ in their substituents, leading to variations in their chemical properties and biological activities

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl pyrazole-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4/c1-5-16-9(14)8-6-12-13(7-8)10(15)17-11(2,3)4/h6-7H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHJCPQXLPDDCRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN(N=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30732948
Record name 1-tert-Butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405103-00-6
Record name 1-tert-Butyl 4-ethyl 1H-pyrazole-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30732948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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